molecular formula C20H13F2N3O2S B2943287 2,6-difluoro-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide CAS No. 1797545-22-2

2,6-difluoro-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Cat. No. B2943287
CAS RN: 1797545-22-2
M. Wt: 397.4
InChI Key: ABUIBHAWORWZBU-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a useful research compound. Its molecular formula is C20H13F2N3O2S and its molecular weight is 397.4. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

2,6-Difluoro-N-(2-[(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl]phenyl)benzamide, a compound with a complex molecular structure, is synthesized through various chemical reactions involving key intermediates like thiophene derivatives, oxadiazoles, and benzamides. Such compounds are characterized using spectral analysis, including NMR and IR spectroscopy, to confirm their structures (Ravinaik et al., 2021; Sharma et al., 2016).

Anticancer Activity

The synthesized compounds exhibit significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Their efficacy is often compared to standard reference drugs, with some derivatives showing higher activity than the reference, indicating potential for further exploration as anticancer agents (Ravinaik et al., 2021; Salahuddin et al., 2014).

Antimicrobial Activity

Derivatives of 2,6-difluoro-N-(2-[(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl]phenyl)benzamide are evaluated for their antimicrobial properties against various bacterial and fungal strains. The structure-activity relationship reveals that certain modifications in the molecule enhance its antimicrobial efficacy, making these derivatives promising candidates for the development of new antimicrobial agents (Jadhav et al., 2017).

Spectral and Luminescent Properties

The spectral and luminescent properties of such compounds are studied to understand their behavior under different conditions. These properties are crucial for applications in materials science, especially in the development of new photoluminescent materials or sensors (Mikhailov et al., 2018).

Crystal Structure Analysis

X-ray diffraction studies provide detailed insights into the crystal structure of these compounds, revealing the intermolecular interactions and stabilization mechanisms within the crystal lattice. Such analyses are fundamental for understanding the solid-state properties and designing materials with desired physical characteristics (Sharma et al., 2016).

properties

IUPAC Name

2,6-difluoro-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O2S/c21-13-6-3-7-14(22)18(13)20(26)23-15-8-2-1-5-12(15)11-17-24-19(25-27-17)16-9-4-10-28-16/h1-10H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUIBHAWORWZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

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